molecular formula C12H23NO3S B2576048 tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate CAS No. 1353983-27-3

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate

Cat. No. B2576048
CAS RN: 1353983-27-3
M. Wt: 261.38
InChI Key: RQAHNGBRXCPUJB-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C12H23NO3S, an average mass of 261.381 Da, and a monoisotopic mass of 261.139862 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a tert-butyl carboxylate group and a ((2-hydroxyethyl)thio)methyl group .

Scientific Research Applications

Synthetic Applications and Molecular Structures

  • Synthetic Methodologies and Structural Analysis : The synthesis of complex molecules often involves tert-butyl pyrrolidine carboxylate derivatives due to their utility in organic synthesis. For instance, Weber et al. (1995) described the synthesis of an all-cis trisubstituted pyrrolidin-2-one, highlighting its structural characteristics and potential as a synthetic intermediate H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995.

  • Metabolic Studies : Understanding the metabolism of complex molecules is crucial for developing new pharmaceuticals. Prakash et al. (2008) investigated the CYP2C8- and CYP3A-mediated C-demethylation of a prostaglandin E2 agonist, demonstrating the metabolic pathways and identifying metabolites C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008.

  • Enantioselective Synthesis : The development of methods for the enantioselective synthesis of pyrrolidine derivatives is a key area of research. Chung et al. (2005) reported on a highly efficient synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing advancements in asymmetric synthesis John Y. L. Chung, R. Cvetovich, J. Amato, J. McWilliams, R. Reamer, L. Dimichele, 2005.

  • Crystal Structure Analysis : The detailed study of molecular structures through crystallography provides insights into compound stability and reactivity. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, characterizing it through X-ray diffraction to determine its structural parameters S. Naveen, B. Dinesh, K. Abiraj, D. Channe Gowda, M. A. Sridhar, J. Shashidhara Prasad, 2007.

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-5-4-10(8-13)9-17-7-6-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAHNGBRXCPUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate

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